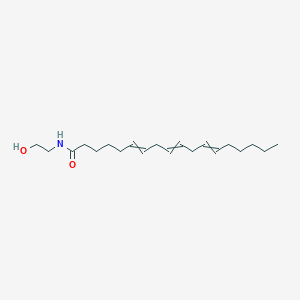

gamma-Linolenoyl Ethanolamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C20H35NO2 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)octadeca-6,9,12-trienamide |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23) |

InChI Key |

KRDUNUMTOBLEPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation Pathways of Gamma Linolenoyl Ethanolamide

Identification of Precursors and Substrates for GLEA Synthesis

The journey to GLEA formation begins with the availability of its fundamental building blocks. These precursors are derived from dietary fats and incorporated into cellular membranes, setting the stage for enzymatic conversion.

Role of Gamma-Linolenic Acid (GLA) in GLEA Formation

Gamma-Linolenic Acid (GLA), an omega-6 fatty acid, is the direct fatty acid precursor to GLEA. In humans and many other eukaryotes, GLA is synthesized from linoleic acid (LA), an essential fatty acid obtained from the diet. wikipedia.org The conversion of LA to GLA is catalyzed by the enzyme Δ6-desaturase, which introduces a double bond into the linoleic acid molecule. wikipedia.org

While GLA's role as the acyl component of GLEA is established, the direct enzymatic attachment of a free fatty acid like GLA to ethanolamine (B43304) is not the primary known biological route for NAE synthesis. Instead, the synthesis of NAEs, including GLEA, predominantly involves the modification of pre-existing phospholipids (B1166683) within the cell membrane. wikipedia.org

N-Acylphosphatidylethanolamines (NAPEs) as Proximal Precursors

The more direct precursors to N-acylethanolamines like GLEA are N-acylphosphatidylethanolamines (NAPEs). wikipedia.orgnih.gov These are phospholipids where a third fatty acid is attached to the nitrogen atom of the ethanolamine head group of a phosphatidylethanolamine (B1630911) (PE) molecule. aocs.org

For GLEA to be produced, a NAPE containing a gamma-linolenoyl acyl chain must first be synthesized. This process involves the transfer of a GLA molecule to the head group of a phosphatidylethanolamine (PE) molecule. The acyl group donor for this reaction is typically another phospholipid, such as phosphatidylcholine (PC), from which the GLA is cleaved and transferred. aocs.org The resulting molecule is a NAPE with a gamma-linolenoyl group attached, ready for the final step of GLEA production.

The formation of NAPEs is a critical step and is catalyzed by N-acyltransferases (NATs). researchgate.net In mammalian cells, several enzymatic pathways for NAPE synthesis have been described:

Ca2+-dependent N-acyltransferase (Ca-NAT): This membrane-bound enzyme utilizes a calcium-dependent mechanism to transfer an acyl group from the sn-1 position of a donor phospholipid to the amino group of PE. nih.gov

Ca2+-independent N-acyltransferase: As the name suggests, this pathway does not rely on calcium for its activity. aocs.org

Phospholipase A/Acyltransferase (PLA/AT) family: More recently, members of the HRAS-like suppressor tumor family have been identified as phospholipid-metabolizing enzymes with N-acyltransferase activity. These have been renamed PLA/AT-1–5 and have been shown to be involved in the formation of NAPEs in living cells. nih.gov

These enzymatic processes result in the formation of a pool of diverse NAPE molecules, including those containing the gamma-linolenoyl acyl chain necessary for GLEA synthesis.

Primary Enzymatic Pathways for GLEA Production

The final step in the biosynthesis of GLEA involves the cleavage of the GLA-containing NAPE to release the free N-acylethanolamine.

N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD)

The primary enzyme responsible for the generation of many NAEs, including presumably GLEA, is N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD). nih.govuniprot.org This enzyme belongs to the metallo-β-lactamase family and is distinct from other phospholipase D enzymes in both its structure and substrate specificity. nih.gov

NAPE-PLD catalyzes the hydrolysis of the terminal phosphodiester bond in NAPE, releasing the N-acylethanolamine (in this case, GLEA) and phosphatidic acid (PA). uniprot.orguniprot.org The reaction can be summarized as follows:

GLA-NAPE + H₂O → Gamma-Linolenoyl Ethanolamide (GLEA) + Phosphatidic Acid

The activity of NAPE-PLD is regulated by various factors, including bile acids, which can bind to the enzyme and enhance its catalytic efficiency. nih.gov While NAPE-PLD is a major pathway, other NAPE-PLD-independent pathways for the formation of NAEs have also been proposed, involving enzymes like α,β-hydrolase (ABHD4), glycerophosphodiesterase-1 (GDE1), and phospholipase C (PLC). wikipedia.org However, the specific involvement of these alternative pathways in GLEA production is less characterized.

Kinetic Parameters and Substrate Specificity for GLA-NAPE

NAPE-PLD exhibits broad substrate specificity, cleaving various NAPE species with similar efficiency. ijsr.net While specific kinetic data for GLA-NAPE is not extensively documented, studies on analogous N-acyl-phosphatidylethanolamines provide insight. For instance, lipid mass spectrometry has shown that NAPE-PLD has a Km value of approximately 9 μM for both N-arachidonoyl-PE and N-palmitoyl-PE, indicating a similar affinity for these substrates. nih.gov It is plausible that the enzyme displays comparable kinetics for GLA-NAPE. The enzymatic activity of NAPE-PLD is dependent on zinc and is specific for NAPE, showing minimal to no activity with common glycerophospholipids like phosphatidylcholine and phosphatidylethanolamine. ijsr.net

Below is a table summarizing the kinetic parameters of NAPE-PLD with different NAPE substrates, which helps to infer its potential interaction with GLA-NAPE.

| Substrate | Km (μM) | Enzyme Source | Analytical Method |

| N-arachidonoyl-PE | ~9 | Recombinant | Lipid Mass Spectrometry |

| N-palmitoyl-PE | ~9 | Recombinant | Lipid Mass Spectrometry |

This table is populated with data for related substrates to provide a comparative context for the likely kinetic parameters of GLA-NAPE.

Cellular Localization and Tissue Distribution of NAPE-PLD

NAPE-PLD is broadly expressed across various mammalian tissues, with the highest concentrations typically found in the brain, kidney, and testis. ijsr.net Within the brain, NAPE-PLD mRNA and protein are detected in several regions, including the hippocampus, olfactory bulb, cortex, thalamus, and hypothalamus. ijsr.netnih.gov Immunocytochemical analyses have revealed high levels of NAPE-PLD in the axons of granule cells and in the vomeronasal nerve axons projecting to the accessory olfactory bulb. ijsr.net At the subcellular level, immunogold staining has localized NAPE-PLD to dendrites and some axon terminals. nih.gov The enzyme is also present in glial cells, including microglia and astrocytes. nih.gov This widespread distribution suggests that GLEA biosynthesis via NAPE-PLD can occur in a diverse range of cell types and tissues, pointing to its potential involvement in numerous physiological processes.

Alternative and Non-Canonical Biosynthetic Routes

Evidence from NAPE-PLD knockout mice, which still exhibit detectable levels of NAEs, strongly indicates the existence of alternative biosynthetic pathways. mdpi.comresearchgate.net These non-canonical routes provide redundancy and potentially tissue-specific mechanisms for GLEA production. Several alternative pathways have been proposed, involving a series of different enzymes. wikipedia.orgaocs.org

Proposed Role of Glycerol-3-Phosphate Acyltransferase/Lysophospholipase D Pathway

Another proposed alternative pathway for NAE biosynthesis involves a multi-step process that begins with the hydrolysis of NAPE to N-acyl-lysophosphatidylethanolamine (lyso-NAPE). mdpi.com This lyso-NAPE can then be acted upon by a lysophospholipase D-type enzyme to generate the NAE. researchgate.net Glycerophosphodiesterases (GDEs), such as GDE1, GDE4, and GDE7, have been shown to possess this lysophospholipase D activity. nih.govmdpi.com Interestingly, these GDEs exhibit different cation requirements, with GDE1 and GDE4 being Mg2+-dependent and GDE7 being Ca2+-dependent. nih.gov This pathway is considered particularly important for the synthesis of NAEs from plasmalogen-type NAPEs. researchgate.net

Contribution of Alpha/Beta-Hydrolase Domain Containing Enzymes (e.g., ABHD4)

The alpha/beta-hydrolase domain containing 4 (ABHD4) enzyme presents another significant alternative route for NAE synthesis. mdpi.comwikipedia.org ABHD4 is a lysophospholipase that acts on NAPE, hydrolyzing the sn-1 and sn-2 acyl chains to produce glycerophospho-N-acylethanolamine (GP-NAE). uniprot.orggenecards.org This intermediate is then converted to the final NAE product by the action of a glycerophosphodiesterase, such as GDE1. aocs.orgresearchgate.net ABHD4 can hydrolyze NAPEs with saturated, monounsaturated, and polyunsaturated N-acyl chains, suggesting it is capable of participating in the biosynthesis of GLEA. uniprot.orggenecards.org The expression of ABHD4 is highest in the central nervous system and testis. mdpi.com

Regulatory Mechanisms Governing GLEA Biosynthesis

The biosynthesis of GLEA is a tightly regulated process, influenced by substrate availability and the activity of the biosynthetic enzymes. The initial step of NAPE formation is catalyzed by N-acyltransferases, which are themselves subject to regulation. nih.gov For instance, Ca2+-dependent N-acyltransferases are stimulated by calcium ions. nih.gov

Furthermore, the expression and activity of NAPE-PLD can be modulated by various factors. For example, bile acids have been shown to regulate NAPE-PLD activity. nih.gov Additionally, signaling pathways such as the cAMP/PKA and ERK1/2 pathways can downregulate NAPE-PLD expression. ijsr.net The availability of the precursor, gamma-linolenic acid, which is derived from linoleic acid through the action of delta-6-desaturase, is also a critical regulatory point. wikipedia.org Dietary intake of fatty acids can influence the plasma levels of NAEs, indicating that substrate availability is a key determinant of the types and quantities of NAEs produced. wikipedia.org

The interplay between the canonical and alternative pathways also represents a form of regulation. In tissues or conditions where NAPE-PLD activity is low, the alternative pathways can compensate to ensure a continued supply of NAEs. This complex network of synthetic routes and regulatory mechanisms allows for precise control over the levels of GLEA and other NAEs, enabling them to function as important signaling molecules in a wide array of physiological processes.

Transcriptional and Post-Translational Regulation of Synthetic Enzymes

The enzymes responsible for GLEA synthesis are tightly regulated at both the transcriptional and post-translational levels to ensure precise control over GLEA production.

N-Acyltransferase (NAT) Regulation: The primary N-acyltransferase identified is the epsilon isoform of cytosolic phospholipase A2 (cPLA2ε), which functions as a Ca²⁺-dependent N-acyltransferase (Ca-NAT). mdpi.comresearchgate.net Its activity is critically dependent on intracellular calcium concentrations. researchgate.net Cellular stimulation that leads to a rise in cytosolic Ca²⁺, such as through ionophore treatment or H1 receptor activation, triggers cPLA2ε activation and subsequent NAPE production. mdpi.comresearchgate.net In addition to the calcium-dependent form, a family of Ca²⁺-independent N-acyltransferases, known as the phospholipase A and acyltransferase (PLAAT) family, can also generate NAPE. mdpi.comresearchgate.net

NAPE-PLD Regulation:

Transcriptional Regulation: The basal expression of the NAPEPLD gene is controlled by the transcription factor Sp1. researchgate.net Its expression can be suppressed by inflammatory stimuli like lipopolysaccharide (LPS), a process involving histone deacetylation, suggesting a mechanism for down-regulating NAE synthesis during certain inflammatory conditions. researchgate.net Furthermore, NAPEPLD gene expression has been observed to change under different physiological states, such as being down-regulated in the secretory phase of the menstrual cycle. nih.gov

Post-Translational Regulation: The enzymatic activity of NAPE-PLD is allosterically modulated. It is activated by divalent cations and various bile acids. uniprot.org Conversely, it can be inhibited by compounds like the β-lactamase substrate, nitrocefin. nih.gov Post-translational modifications such as ubiquitination have also been identified, indicating another layer of regulatory control. genecards.org

Factors Influencing Substrate Availability and Turnover

The net cellular level of GLEA is a balance between its synthesis and degradation, which depends on the availability of its precursors and the activity of catabolic enzymes.

Substrate Availability: The synthesis of GLEA requires two key substrates: gamma-linolenic acid (GLA) and phosphatidylethanolamine (PE). While PE is a common membrane phospholipid, the availability of GLA is a significant rate-limiting factor.

Gamma-Linolenic Acid (GLA) Synthesis: GLA is produced in the body from the essential omega-6 fatty acid, linoleic acid. This conversion is catalyzed by the enzyme delta-6-desaturase (D6D). moolecscience.comchiro.org The activity of D6D is known to be slow and is further inhibited by a variety of factors, including:

Nutritional deficiencies (e.g., zinc, magnesium, vitamin B6). mikronaehrstoffcoach.com

Lifestyle factors such as aging, stress, alcohol consumption, and diets high in trans-fatty acids. moolecscience.comchiro.org

Certain disease states, including diabetes and hypertension. mikronaehrstoffcoach.com Once formed, GLA is rapidly elongated to dihomo-gamma-linolenic acid (DGLA) or incorporated into membrane phospholipids by acyl transferases, making it available for GLEA synthesis. moolecscience.comnih.gov

Turnover and Degradation of GLEA: The signaling actions of GLEA are terminated through enzymatic degradation via two main routes: hydrolysis and oxidation. wikipedia.orgaocs.org

Hydrolysis: This is the primary catabolic pathway, cleaving GLEA into gamma-linolenic acid and ethanolamine. Two key enzymes are responsible:

Fatty Acid Amide Hydrolase (FAAH): An integral membrane protein located in the endoplasmic reticulum, FAAH is a serine hydrolase that degrades a broad range of NAEs. wikipedia.orgnih.gov Its inhibition leads to elevated levels of endogenous NAEs. nih.gov

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This is a cysteine hydrolase found in lysosomes that operates optimally at an acidic pH. researchgate.netuniprot.org NAAA shows a preference for saturated and monounsaturated NAEs but can also hydrolyze polyunsaturated ones like GLEA. uniprot.org

Oxidation: As a polyunsaturated NAE, GLEA can be metabolized by oxidative enzymes, creating a class of molecules known as ethanolamide oxylipins. wikipedia.orgaocs.org This represents an alternative metabolic fate that produces new signaling molecules. The primary enzymes in this pathway are:

Cyclooxygenase-2 (COX-2): This enzyme can oxygenate NAEs to produce prostaglandin (B15479496) ethanolamides, also known as prostamides. wikipedia.orgnih.gov

Lipoxygenases (LOX): Various LOX isoforms can oxidize polyunsaturated NAEs to form NAE-hydroperoxides and corresponding hydroxides. aocs.orgnih.govnih.gov

Table 2: Key Enzymes in this compound Degradation (Turnover)

| Enzyme | Abbreviation | Function in GLEA Turnover | Pathway |

|---|---|---|---|

| Fatty Acid Amide Hydrolase | FAAH | Hydrolyzes GLEA to gamma-linolenic acid and ethanolamine in the endoplasmic reticulum. nih.govmdpi.com | Hydrolysis |

| N-Acylethanolamine-hydrolyzing Acid Amidase | NAAA | Hydrolyzes GLEA in lysosomes, with optimal activity at acidic pH. researchgate.netacs.org | Hydrolysis |

| Cyclooxygenase-2 | COX-2 | Oxidizes GLEA to form prostaglandin ethanolamides (prostamides). wikipedia.orgnih.gov | Oxidation |

| Lipoxygenase | LOX | Oxidizes GLEA to form various NAE-oxylipins. aocs.orgnih.gov | Oxidation |

Cellular Signaling Pathways Modulating GLEA Production

The production of GLEA is not constitutive but is instead dynamically regulated by upstream cellular signaling pathways, often initiated by extracellular stimuli. These pathways converge on the key synthetic and degradative enzymes to modulate GLEA levels.

A primary trigger for the synthesis of many NAEs is an increase in the concentration of intracellular calcium ([Ca²⁺]). researchgate.net This Ca²⁺ signal directly activates Ca²⁺-dependent N-acyltransferase (cPLA2ε), the enzyme that catalyzes the first committed step in GLEA biosynthesis—the formation of its NAPE precursor. mdpi.comresearchgate.netresearchgate.net This links GLEA production directly to a wide range of physiological processes that utilize calcium as a second messenger, including neurotransmission and inflammatory responses.

Signaling pathways can also exert control at the transcriptional level. For instance, the inflammatory mediator lipopolysaccharide (LPS) can activate pathways that lead to the transcriptional suppression of NAPEPLD, thereby reducing the conversion of NAPE to GLEA. researchgate.net This suggests a mechanism for feedback regulation during inflammation.

Furthermore, hormonal signaling can impact GLEA turnover. The hormone leptin, a key regulator of energy balance, has been shown to increase the expression and activity of the primary degradative enzyme, FAAH. pnas.org This action reduces the levels of NAEs, linking the metabolic state of the organism to the regulation of this class of signaling lipids. pnas.org The activation of signaling cascades involving mitogen-activated protein kinases (MAPK) and transcription factors like NF-κB by external stimuli can also influence the expression of the enzymes involved in GLEA metabolism, creating a complex regulatory network that fine-tunes GLEA levels in response to cellular needs. mdpi.commdpi.com

Metabolism and Enzymatic Degradation of Gamma Linolenoyl Ethanolamide

Key Enzymes Involved in GLEA Catabolism

The breakdown of gamma-Linolenoyl Ethanolamide is principally carried out by two major enzymes belonging to the hydrolase family: Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, N-Acylethanolamine Acid Amidase (NAAA). wikipedia.orgaocs.org These enzymes hydrolyze the amide bond of N-acylethanolamines (NAEs) to produce the corresponding free fatty acid and ethanolamine (B43304), thereby terminating their biological activity. wikipedia.orgnih.gov

Fatty Acid Amide Hydrolase (FAAH)

FAAH is recognized as the primary enzyme responsible for the degradation of several bioactive fatty acid amides, including the endocannabinoid anandamide (B1667382) and other N-acylethanolamines. researchgate.netcambridge.orgnih.gov It is an integral membrane protein that belongs to the amidase signature family of serine hydrolases. cambridge.orgresearchgate.net

FAAH exhibits broad substrate specificity but shows a clear preference for polyunsaturated N-acylethanolamines over saturated or monounsaturated ones. genecards.orguniprot.org Its catalytic efficiency is highest for anandamide (N-arachidonoylethanolamine, AEA). plos.org

Research on rat brain microsomes has shown that while FAAH does hydrolyze N-γ-linolenoylethanolamine, the rate is markedly slower than that for anandamide. researchgate.net In competitive inhibition studies, GLEA was found to be a competitive inhibitor of anandamide hydrolysis, with a potency comparable to that of N-linoleoyl ethanolamide and N-cis-linolenoyl ethanolamide. researchgate.net This indicates that GLEA is effectively recognized and bound by the enzyme's active site.

Quantitative comparisons have further elucidated FAAH's substrate preference. The rate of hydrolysis for various NAEs is influenced by the degree of unsaturation in the fatty acyl chain. plos.org For instance, the hydrolysis rate for a linolenoyl-based substrate (containing three double bonds, similar to GLEA) was found to be significantly slower than for anandamide (four double bonds). plos.org

| Substrate/Inhibitor | Number of Double Bonds | Relative Hydrolysis Rate (Anandamide = 100) | Rank Order of Inhibitory Potency against Anandamide Hydrolysis |

|---|---|---|---|

| Anandamide (AEA) | 4 | 100 | 1 |

| N-γ-Linolenoyl Ethanolamide (GLEA) | 3 | Slower than Anandamide | 2 (tie) |

| N-Linoleoyl Ethanolamide | 2 | Slower than Anandamide | 2 (tie) |

| N-cis-Linolenoyl Ethanolamide | 3 | ~45 | 2 (tie) |

| N-Oleoyl Ethanolamide (OEA) | 1 | ~2 | 3 |

| N-Palmitoyl Ethanolamide (PEA) | 0 | ~1 | 4 |

Inhibition of FAAH is a well-established strategy for increasing the endogenous levels of its substrates. mdpi.com Pharmacological or genetic inactivation of FAAH leads to significant elevations of NAEs in various tissues. nih.gov Given that GLEA is a substrate for FAAH, inhibiting this enzyme is expected to increase the endogenous concentrations of GLEA. researchgate.net FAAH-deficient mice, for example, exhibit elevated levels of anandamide and reduced allergic skin responses. wikipedia.org By blocking the primary catabolic pathway for GLEA, FAAH inhibitors effectively enhance and prolong its signaling actions. This mechanism is considered a promising therapeutic approach for conditions where elevated NAE levels may be beneficial. researchgate.net

FAAH is an integral membrane enzyme localized to the endoplasmic reticulum and the outer mitochondrial membrane. researchgate.netnih.gov It is widely distributed throughout the body, with particularly high expression levels observed in the brain and liver. nih.govresearchgate.net Significant FAAH expression and activity are also found in numerous other tissues, as detailed in the table below. This broad distribution underscores its critical role in regulating systemic NAE signaling.

| Tissue | Relative Expression Level |

|---|---|

| Brain | High |

| Liver | High |

| Kidney | Moderate |

| Testis | Moderate |

| Pancreas | Moderate |

| Small Intestine | Moderate |

| Spleen | Present |

| Lung | Present |

| Prostate | Present |

| Skeletal Muscle | Present |

N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a cysteine amidase that also hydrolyzes NAEs, but it exhibits distinct properties and substrate preferences compared to FAAH. nih.gov It is a lysosomal enzyme with an optimal pH in the acidic range (4.5-5.0), which contrasts with the neutral to alkaline pH optimum of FAAH. nih.govgenecards.org

The contribution of NAAA to the degradation of GLEA appears to be minimal. Extensive research has demonstrated that NAAA has a strong substrate preference for saturated and monounsaturated NAEs, such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA), respectively. guidetopharmacology.orgmdpi.comresearchgate.net In contrast, FAAH shows a moderate preference for polyunsaturated long-chain fatty acid amides like anandamide. acs.orgunipr.it

Influence of pH on NAAA Activity Towards GLEA

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme characterized by its optimal activity in an acidic environment. nih.govnih.gov Research indicates that NAAA exhibits its highest catalytic activity at a pH of approximately 4.5 to 5.0. nih.govresearchgate.net This pH-dependent activity is a key feature that distinguishes NAAA from fatty acid amide hydrolase (FAAH), which functions optimally at a neutral or alkaline pH. researchgate.net The acidic pH optimum of NAAA is consistent with its localization within lysosomes, where it is thought to play a significant role in the degradation of NAEs. nih.govguidetopharmacology.org While direct studies on the specific influence of pH on NAAA activity towards GLEA are not extensively detailed in the available literature, the general mechanism of NAAA suggests that the hydrolysis of GLEA would be most efficient under acidic conditions. The acidic environment of lysosomes facilitates the protonation of key amino acid residues in the active site of NAAA, which is crucial for its catalytic function. acs.org

Other Potential Hydrolytic Enzymes (e.g., ABHD6, ABHD12, Lysophospholipase D)

While FAAH and NAAA are the primary enzymes responsible for NAE degradation, other enzymes may also contribute to the hydrolysis of these lipids, including GLEA.

α/β-Hydrolase Domain-Containing 6 (ABHD6): ABHD6 is a serine hydrolase that has been identified as a monoacylglycerol (MAG) lipase, playing a role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com Although its primary substrates are MAGs, some research suggests a broader role for ABHD6 in lipid metabolism. nih.govnih.gov Its involvement in the direct hydrolysis of GLEA is not yet firmly established.

α/β-Hydrolase Domain-Containing 12 (ABHD12): ABHD12 is another serine hydrolase that contributes to the degradation of 2-AG, accounting for a minor percentage of its hydrolysis in the brain. d-nb.infobiorxiv.org Mutations in the ABHD12 gene have been linked to the neurodegenerative disorder PHARC, highlighting its importance in lipid metabolism. harvard.edu While its primary role appears to be in 2-AG metabolism, the possibility of it hydrolyzing other lipid amides like GLEA cannot be entirely ruled out, though direct evidence is lacking. plos.org

Lysophospholipase D (LysoPLD): NAEs can also be generated through a two-step pathway involving the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) to N-acyl-lysophosphatidylethanolamine (N-acyl-lysoPE), which is then converted to NAEs by a lysophospholipase D (lysoPLD). nih.govportlandpress.com Enzymes with lysoPLD activity, such as glycerophosphodiesterase GDE1 and GDE4, have been shown to generate various NAEs. uniprot.orgresearchgate.net This pathway represents an alternative route for NAE metabolism, and it is plausible that it could also be involved in the breakdown of GLEA precursors. uniprot.org

Downstream Metabolites and Their Subsequent Fates

The enzymatic hydrolysis of GLEA yields two primary metabolites: gamma-linolenic acid (GLA) and ethanolamine. wikipedia.orgresearchgate.net

Release and Utilization of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid (GLA) is an omega-6 polyunsaturated fatty acid. Once released from GLEA, GLA can be incorporated into various cellular pathways.

Generation of Ethanolamine

Ethanolamine, the other product of GLEA hydrolysis, is a fundamental building block for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. biorxiv.orgbiorxiv.org The degradation of NAEs can serve as a source of ethanolamine for PE synthesis through the Kennedy pathway. biorxiv.orgbiorxiv.org

Regulation of GLEA Catabolism

The breakdown of GLEA is regulated by factors that influence the activity of its degrading enzymes.

Modulators and Inhibitors of Degrading Enzymes (e.g., FAAH inhibitors)

The catabolism of NAEs, including GLEA, can be modulated by various inhibitors that target the primary hydrolyzing enzymes.

FAAH Inhibitors: A significant amount of research has focused on the development of inhibitors for fatty acid amide hydrolase (FAAH) as a therapeutic strategy to enhance the levels of endocannabinoids and other NAEs. nih.gov By blocking FAAH, these inhibitors prevent the degradation of its substrates, leading to their accumulation and prolonged signaling. frontiersin.orgcij.gob.mx Compounds like URB597 are selective FAAH inhibitors that have been shown to increase the levels of various NAEs in vivo. frontiersin.orgmdpi.com While these inhibitors are not specific to GLEA, their action on FAAH would likely lead to reduced GLEA catabolism and consequently, elevated levels of this compound. mdpi.com

Cellular and Environmental Factors Affecting Catabolic Enzyme Activity

The breakdown of this compound is a tightly regulated process influenced by a variety of cellular and environmental factors. This regulation primarily occurs at the level of the two principal catabolic enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). The activity of these enzymes can be modulated by substrate availability, their expression levels in different cells and tissues, and the surrounding biochemical environment.

Cellular Factors

A key cellular factor influencing the degradation rate of this compound is the concept of the "entourage effect". This phenomenon arises from the competition between various N-acylethanolamines (NAEs) for the active sites of degrading enzymes. nih.gov Since FAAH metabolizes several NAEs, the presence of other related lipids, such as anandamide, palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), can competitively inhibit the hydrolysis of this compound, thereby prolonging its biological actions. nih.gov

The expression of FAAH and NAAA is tissue- and cell-specific, leading to differential rates of this compound degradation throughout the body. FAAH is abundantly expressed in the brain and liver, while NAAA is predominantly found in immune cells like macrophages and is also prevalent in the intestine. unipr.itsemanticscholar.org This differential distribution suggests that the primary site of this compound breakdown may depend on its location. For instance, in the central nervous system, FAAH is likely the main enzyme responsible for its inactivation.

Hormonal fluctuations can also impact the metabolism of this compound. For example, studies have observed changes in the levels of the closely related dihomo-γ-linolenoyl ethanolamide during the estrous cycle, suggesting that hormonal signals can regulate the synthesis or degradation of this class of NAEs. frontiersin.org

Pathophysiological states, particularly those involving inflammation, can significantly alter the metabolism of NAEs. In mononuclear cells of patients with psoriasis, an inflammatory skin condition, levels of dihomo-γ-linolenoylethanolamine were found to be elevated, paradoxically alongside increased FAAH activity. semanticscholar.org This suggests a complex dysregulation of the endocannabinoid system in chronic inflammatory conditions. Similarly, elevated plasma levels of dihomo-gamma-linolenoyl ethanolamide have been noted in individuals with a history of alcohol binge drinking, correlating with an upregulation of inflammatory markers. hmdb.ca

Environmental Factors

The biochemical environment plays a crucial role in the catalytic efficiency of FAAH and NAAA. One of the most significant environmental factors is pH. NAAA is localized within lysosomes, a cellular organelle with an acidic interior. unipr.itguidetopharmacology.org Correspondingly, NAAA exhibits optimal enzymatic activity at an acidic pH of 4.5 to 5.0. researchgate.net In contrast, FAAH, a membrane-bound serine hydrolase, functions optimally at an alkaline pH of approximately 9.0. ucl.ac.be This stark difference in pH optima indicates that the subcellular location of this compound will largely determine which enzyme is primarily responsible for its degradation.

Dietary factors, particularly the intake of fats, can also modulate the endocannabinoid system and, by extension, the metabolism of this compound. High-fat diets have been shown to influence the levels of various endocannabinoids, in part by altering the expression and activity of FAAH. nih.gov Furthermore, physical activity has been identified as a modulator of NAE levels. Moderate-intensity exercise has been observed to lead to a decrease in the plasma concentrations of several NAEs, including dihomo-γ-linolenoyl ethanolamide. universiteitleiden.nl

The following tables summarize some of the key research findings on the factors affecting the enzymatic degradation of NAEs, which are relevant to understanding the metabolism of this compound.

Table 1: Influence of pH on NAE-Hydrolyzing Enzyme Activity

| Enzyme | Optimal pH | Cellular Location | Primary Substrate Preference | Reference |

| FAAH | ~9.0 | Intracellular membranes (e.g., endoplasmic reticulum) | Polyunsaturated NAEs (e.g., anandamide) | ucl.ac.be |

| NAAA | 4.5 - 5.0 | Lysosomes | Saturated/monounsaturated NAEs (e.g., PEA) | guidetopharmacology.orgresearchgate.net |

Table 2: Relative Hydrolysis Rates of Various N-Acylethanolamines in Macrophage Homogenates

| Substrate (at 100 µM) | Relative Activity at pH 5.0 (NAAA-like) | Relative Activity at pH 9.0 (FAAH-like) | Reference |

| Anandamide | 100% | 100% | ucl.ac.be |

| N-palmitoylethanolamine | 107% | 117% | ucl.ac.be |

| N-oleoylethanolamine | 88% | 54% | ucl.ac.be |

| N-stearoylethanolamine | 21% | 7% | ucl.ac.be |

Table 3: Summary of Cellular and Environmental Modulators of NAE Degradation

| Factor | Effect | Affected Enzyme(s) | Observed NAE Change | Reference |

| Substrate Competition | Competitive inhibition of hydrolysis | FAAH | Increased half-life of less preferred substrates | nih.gov |

| Inflammation (Psoriasis) | Increased enzyme activity | FAAH | Elevated dihomo-γ-linolenoylethanolamine | semanticscholar.org |

| High-Fat Diet | Altered expression and activity | FAAH | Modulation of endocannabinoid levels | nih.gov |

| Moderate Exercise | Decreased plasma levels | Not specified | Decreased dihomo-γ-linolenoyl ethanolamide | universiteitleiden.nl |

Molecular Mechanisms of Action of Gamma Linolenoyl Ethanolamide

Receptor-Mediated Interactions and Signaling Pathways

The physiological effects of Gamma-Linolenoyl Ethanolamide are initiated by its binding to and activation of specific cell surface receptors, which in turn triggers intracellular signaling cascades.

This compound is recognized as an endocannabinoid due to its structural similarity to anandamide (B1667382) and its ability to interact with the classical cannabinoid receptors, CB1 and CB2. caymanchem.commdpi.comsemanticscholar.org These receptors are G protein-coupled receptors (GPCRs) that are central to the function of the endocannabinoid system. nih.gov

Research has characterized the binding affinity of this compound for human cannabinoid receptors. It binds to both recombinant human CB1 and CB2 receptors, albeit with a lower affinity than the primary endocannabinoid anandamide. caymanchem.comlipidmaps.org Specific binding studies have determined its inhibitory constant (Ki) values, which quantify the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

The reported Ki values for this compound are 857 nM at the human CB1 receptor and 598 nM at the human CB2 receptor. caymanchem.comlipidmaps.orgmedchemexpress.com This indicates a slight preference for the CB2 receptor over the CB1 receptor. These values were established in studies comparing the pharmacology and signal transduction of human CB1 and CB2 receptors. caymanchem.comlipidmaps.org

| Compound | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| This compound (DGLEA) | Human CB1 | 857 nM | caymanchem.comlipidmaps.orgmedchemexpress.com |

| This compound (DGLEA) | Human CB2 | 598 nM | caymanchem.comlipidmaps.orgmedchemexpress.com |

This compound is classified as a cannabinoid receptor agonist. medchemexpress.com Its discovery, alongside docosatetraenoyl ethanolamide, in porcine brain tissue showed that it could inhibit the specific binding of a radiolabeled cannabinoid agonist to the CB1 receptor, with inhibitory constants similar to anandamide. annualreviews.org This competitive binding and subsequent receptor activation are characteristic of an agonist. As a full agonist at both CB1 and CB2 receptors, it is considered a true endocannabinoid, although its relative importance and specific roles as a neurotransmitter have not been fully elucidated. caymanchem.comcaymanchem.com

The endocannabinoid system is complex, involving interactions beyond the classical CB1 and CB2 receptors. Many endocannabinoid-like compounds exert effects through other GPCRs, some of which are still classified as orphan receptors. nih.govannualreviews.org

The orphan G protein-coupled receptors GPR55, GPR119, and GPR18 are now considered putative cannabinoid receptors due to their interaction with various endocannabinoid and cannabinoid-like ligands. researchgate.neted.ac.ukguidetopharmacology.org For instance, GPR119 is a receptor for N-oleoyl ethanolamide (OEA), GPR55 can be activated by lysophosphatidylinositol and certain cannabinoids, and GPR18 is activated by N-arachidonoyl glycine. annualreviews.orged.ac.ukguidetopharmacology.org

While this compound is part of the broader family of NAEs that interact with these receptors, specific and detailed research into its direct binding affinity and efficacy at GPR55, GPR119, and GPR18 is not extensively documented in current scientific literature. The function of these receptors in response to other NAEs suggests potential, yet unconfirmed, interactions with this compound. semanticscholar.org

The search for receptors for endocannabinoid-like molecules is an active area of research. A study identified the orphan receptor OSGPR116 (now known as GPR110 or ADGRF1) as a physiological target for several fatty acid ethanolamides, including oleoyl (B10858665) ethanolamide, palmitoyl (B13399708) ethanolamide, and linoleoyl ethanolamide. google.com However, a direct investigation confirming this compound as a ligand for this specific receptor has not been reported. The broader investigation into the NAE family suggests that additional receptor targets for compounds like this compound may yet be discovered, further expanding the complexity of the endocannabinoidome. wikipedia.org

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels primarily located on the plasma membrane of numerous cell types. nih.gov They function as cellular sensors for a wide array of stimuli, including temperature, chemical compounds, and pressure. nih.govmdpi.com

Research indicates that this compound directly interacts with and modulates the activity of specific TRP channels, particularly TRPV1 and TRPA1. nih.gov

In studies utilizing HEK-293 cells engineered to express human TRP channels, GLEA was shown to directly stimulate TRPV1 activity. nih.gov This activation was observed by measuring the increase in intracellular calcium concentration following the application of GLEA. nih.gov The same research also demonstrated that GLEA triggers a response from the TRPA1 channel. nih.gov These findings suggest that GLEA can directly engage these channels, potentially influencing the signaling pathways they regulate. nih.gov

The interaction between GLEA and these channels is summarized in the table below.

| Channel | Effect of GLEA | Experimental Model | Measurement |

| TRPV1 | Direct activation | HEK-293 cells expressing human TRPV1 | Increased intracellular calcium ([Ca]i) |

| TRPA1 | Triggers response | HEK-293 cells expressing human TRPA1 | Increased intracellular calcium ([Ca]i) |

Data sourced from a 2025 study on polyunsaturated fatty acids and their metabolites. nih.gov

There is currently limited information available from the provided search results regarding the specific interaction between this compound and the TRPM8 channel.

Interaction with Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.gov In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide range of physiological processes. preprints.org

Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of nuclear receptors that regulate lipid and glucose metabolism, inflammation, and cell differentiation. preprints.orgprojectcbd.org There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. nih.gov

While direct studies on the binding and activation of PPARs by this compound are not extensively detailed in the current literature, the activity of structurally similar N-acylethanolamines provides significant context. Several other fatty acid ethanolamides are known to be endogenous ligands for PPARs. projectcbd.orgresearchgate.net For instance, N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA) are recognized as activators of PPAR-alpha. projectcbd.orgresearchgate.net Furthermore, the omega-3 fatty acid derivatives docosahexaenoyl ethanolamine (B43304) (DHEA) and eicosapentaenoyl ethanolamine (EPEA) directly activate PPAR-gamma. projectcbd.org

This established interaction of various N-acylethanolamines with PPARs suggests that GLEA, as a member of the same lipid family, may also function as a ligand for one or more PPAR isoforms. projectcbd.orgresearchgate.net However, the specific affinity and activation of PPAR-alpha, -gamma, or -delta by GLEA requires further direct investigation.

Beyond PPARs, the interaction of this compound with other ligand-activated transcription factors has not been extensively characterized in the available scientific literature.

Enzyme Modulation and Inhibition by GLEA

The metabolic pathways of fatty acids are complex and tightly regulated by various enzymes. The interaction of lipid signaling molecules like GLEA with these enzymes can have significant effects on cellular function.

The Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes are central to the metabolism of polyunsaturated fatty acids, leading to the production of potent signaling molecules like prostaglandins (B1171923) and leukotrienes, respectively. nih.govrootspress.org These pathways are critical in the inflammatory process. nih.gov

The endocannabinoid and eicosanoid signaling pathways are known to intersect, as enzymes like COX-2 and various LOXs can metabolize endocannabinoids such as anandamide. acs.org This enzymatic action converts the endocannabinoids into oxygenated metabolites, for example, prostaglandin-ethanolamides (prostamides) via COX-2. acs.org

Like other endocannabinoids, it is plausible that this compound can serve as a substrate for COX and LOX enzymes. This metabolic processing would represent a significant interaction with these pathways, as it would lead to the formation of novel oxygenated derivatives of GLEA. The biological activity of such potential metabolites remains a subject for further research. There is no clear evidence from the provided search results to suggest that GLEA acts as a direct inhibitor of COX or LOX enzymes.

Modulation of Protein Kinases and Phosphatases

This compound (GLEA), like other endocannabinoids, is implicated in the modulation of several protein kinases, which are crucial enzymes that regulate a vast array of cellular processes through the phosphorylation of target proteins. The activation of cannabinoid receptors, particularly CB1 and CB2 for which GLEA can act as a ligand, is a primary route through which these kinase cascades are initiated. realmofcaring.orgcambridge.org

Table 1: Protein Kinase Pathways Modulated by Endocannabinoid Receptor Activation

| Kinase Pathway | Associated Receptor | General Function | Reference |

|---|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) | CB1, CB2 | Regulates cell proliferation, differentiation, and survival. | realmofcaring.orgcambridge.orgkarger.com |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | CB1 | Responds to stress stimuli; involved in inflammation and apoptosis. | realmofcaring.orgcambridge.orgkarger.com |

| c-Jun N-terminal Kinase (JNK) | CB1 | Involved in stress responses, apoptosis, and inflammation. | realmofcaring.orgkarger.com |

Direct Ion Channel Interactions (Non-TRP)

Beyond receptor-mediated actions, evidence suggests that endocannabinoids, including fatty acid ethanolamides like GLEA, can modulate the function of various ion channels independent of cannabinoid receptors (CBRs). biorxiv.org Research has pointed to effects on voltage-gated potassium (Kv) channels and voltage-gated calcium (Cav) channels. biorxiv.org

However, the nature of these interactions is complex. For some channels, such as the Kir (inwardly-rectifying potassium) channels, recent studies suggest that the modulation may not stem from a direct binding interaction. biorxiv.org Instead, the effects may be exerted through indirect mechanisms, such as alterations in the physical properties of the cell membrane, which are discussed in the following section. biorxiv.org This contrasts with receptor-mediated effects, where CB1 activation can lead to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs). karger.com

Membrane-Mediated Mechanisms Independent of Specific Receptors

GLEA may exert some of its effects by directly altering the physical properties of the plasma membrane, a mechanism that is independent of specific receptor binding. biorxiv.org Endocannabinoids are lipid-like molecules derived from membrane phospholipids (B1166683) and can re-incorporate into the lipid bilayer, thereby influencing its characteristics. biorxiv.org

Studies using Xenopus oocytes, which naturally lack cannabinoid receptors, have been instrumental in isolating these membrane-mediated effects. biorxiv.org By measuring changes in the current passed by gramicidin (B1672133) channels—a model system sensitive to the physical state of the lipid bilayer—researchers have observed that fatty acid ethanolamides can modulate membrane properties. biorxiv.org These alterations can include changes to membrane elasticity and stiffness. Such modifications to the bilayer can, in turn, influence the function of integral membrane proteins, including various ion channels and receptors, without direct ligand-protein interaction. biorxiv.org This suggests that GLEA can function as a modulator of the membrane environment itself, representing a subtle yet significant mechanism of action. biorxiv.org

Downstream Intracellular Signaling Cascades Activated by GLEA

The interaction of GLEA with its primary targets initiates a series of downstream intracellular signaling cascades that ultimately dictate the cellular response.

Regulation of cAMP/PKA Signaling

A canonical signaling pathway for endocannabinoids involves the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Cannabinoid receptors, particularly CB1, are predominantly coupled to inhibitory G-proteins (Gi/o). karger.com Upon activation by a ligand such as GLEA, the Gi/o protein inhibits the enzyme adenylyl cyclase. realmofcaring.orgcambridge.orgkarger.com This inhibition leads to a decrease in the intracellular production of the second messenger cAMP. karger.com Reduced cAMP levels result in lower activity of cAMP-dependent Protein Kinase A (PKA), a key enzyme that phosphorylates numerous target proteins, including transcription factors involved in gene expression. karger.comnih.gov Therefore, a primary downstream effect of GLEA-mediated CB1 activation is the attenuation of the cAMP/PKA signaling pathway. karger.com

Modulation of MAPK/ERK and JNK Pathways

As introduced previously, the activation of cannabinoid receptors by endocannabinoids is a potent trigger for the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. realmofcaring.org The MAPK cascades are crucial for translating extracellular signals into intracellular responses that govern fundamental cellular activities like proliferation, differentiation, survival, and death. nih.govwikipedia.org

The MAPK pathway is a three-tiered kinase module:

MAP3K (MAPK Kinase Kinase): Receives the initial signal from the activated receptor complex. nih.govnews-medical.net

MAP2K (MAPK Kinase): Is phosphorylated and activated by MAP3K. nih.govnews-medical.net

MAPK (e.g., ERK, JNK, p38): Is phosphorylated and activated by MAP2K, and then acts on various cytoplasmic and nuclear targets. nih.govnews-medical.net

Specifically, CB1 receptor activation has been shown to lead to the phosphorylation and activation of ERK1/2 and JNK. realmofcaring.orgkarger.com This activation can influence cellular processes ranging from inflammatory responses to apoptosis, depending on the cellular context. mdpi.com

Table 2: Summary of GLEA-Associated Downstream Signaling Cascades

| Signaling Pathway | Key Mediators | Primary Effect of GLEA/Endocannabinoid Activation | Reference |

|---|---|---|---|

| cAMP/PKA | Adenylyl Cyclase, cAMP, Protein Kinase A | Inhibition of adenylyl cyclase, leading to decreased cAMP and PKA activity. | realmofcaring.orgcambridge.orgkarger.com |

| MAPK/ERK | Ras, Raf, MEK, ERK | Activation of the kinase cascade, leading to phosphorylation of ERK. | cambridge.orgkarger.com |

| JNK | MEKK, MKK4/7, JNK | Activation of the kinase cascade, leading to phosphorylation of JNK. | realmofcaring.orgkarger.com |

| Calcium Homeostasis | Ion Channels (e.g., TRPV1, Voltage-gated Ca2+ channels), Intracellular Stores (ER) | Modulation of Ca2+ influx and release, leading to changes in cytosolic Ca2+ concentration. | karger.comnih.gov |

Impact on Intracellular Calcium Homeostasis

This compound can significantly impact intracellular calcium (Ca2+) homeostasis, which is critical for a multitude of neuronal and cellular functions. nih.govfrontiersin.org GLEA influences cytosolic Ca2+ concentration ([Ca2+]i) through several mechanisms.

One direct mechanism involves the activation of ion channels. Research has shown that GLEA can directly stimulate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.gov Activation of this channel allows for the influx of cations, including Ca2+, thereby increasing the [Ca2+]i. nih.gov

Interactions with Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism. nih.govgenome.jp This pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, leading to the activation of PI3K. genome.jp Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate the serine/threonine kinase Akt (also known as protein kinase B). genome.jp Once activated, Akt phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a central regulator of protein synthesis and cell growth. jci.org Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in various pathologies, particularly cancer, where its hyperactivity can drive tumor progression and resistance to therapy. frontiersin.orgnih.govplos.org

This compound, also known as dihomo-γ-linolenoyl ethanolamide, is an endocannabinoid-like compound belonging to the N-acylethanolamine (NAE) family. mdpi.comcaymanchem.com Its primary mechanism of action involves binding to and activating cannabinoid receptors. caymanchem.com Specifically, it has been shown to bind to both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). caymanchem.com The interaction of cannabinoids with these receptors can lead to the modulation of various intracellular signaling cascades, including the Akt/mTOR pathway. frontiersin.orgnih.gov

The influence of cannabinoid receptor activation on the Akt/mTOR pathway is complex and appears to be context-dependent, varying with cell type and the specific cannabinoid ligand. In some instances, activation of CB1 receptors has been shown to stimulate the PI3K/Akt pathway, which can promote cell survival. mdpi.com Conversely, in other contexts, such as in certain cancer cell lines, activation of cannabinoid receptors by compounds like ∆9-tetrahydrocannabinol (THC) or the synthetic cannabinoid WIN-55,212-2 leads to the inhibition of the Akt/mTORC1 axis. oncotarget.com This inhibition can occur through various mechanisms, including the upregulation of the stress-regulated protein Tribbles homolog 3 (TRIB3), which binds to and inhibits Akt, subsequently suppressing mTORC1 signaling and promoting autophagy-mediated cell death. frontiersin.orgoncotarget.commdpi.com

While the general framework for cannabinoid interaction with this pathway is established, the specific effects of this compound on Akt/mTOR signaling have not been extensively investigated. annualreviews.org However, based on its confirmed activity as a cannabinoid receptor agonist, it is hypothesized that it may exert influence over this pathway. The precise downstream consequences—whether activation or inhibition—remain an area for further research. The known binding affinities of this compound for cannabinoid receptors provide a foundation for its potential biological activity.

Research Findings on this compound

The following table summarizes the known receptor binding affinities for this compound.

| Compound | Receptor | Binding Affinity (Ki) | Source |

| This compound | Human Cannabinoid Receptor 1 (CB1) | 857 nM | caymanchem.com |

| This compound | Human Cannabinoid Receptor 2 (CB2) | 598 nM | caymanchem.com |

This interactive table summarizes the binding data for this compound.

Effects of Other Cannabinoids on the Akt/mTOR Pathway

To illustrate the potential mechanisms by which this compound might interact with the Akt/mTOR pathway, the table below details the observed effects of other well-studied cannabinoids on key components of this signaling cascade.

| Cannabinoid | Cell Line / Model | Effect on Akt/mTOR Pathway | Source |

| ∆9-THC | Glioma Cells | Induces TRIB3, leading to inhibition of the Akt/mTORC1 axis. | oncotarget.com |

| Cannabidiol (B1668261) (CBD) | Glioblastoma Cells | Inhibits the PI3K/AKT survival pathway by downregulating Akt phosphorylation. | frontiersin.org |

| WIN-55,212-2 | Prostate Cancer Cells | Causes sustained inhibition of AKT. | oncotarget.com |

| Anandamide (AEA) | Endometrial Cancer Cells | Causes receptor-independent inhibition of the Akt pathway. | mdpi.com |

This interactive table shows the effects of various cannabinoids on the Akt/mTOR pathway, providing context for the potential actions of this compound.

Biological Roles and Physiological Implications of Gamma Linolenoyl Ethanolamide Pre Clinical Investigations

Neurobiological Functions and Central Nervous System Modulations

The presence of GLEA in the brain and its interaction with cannabinoid receptors suggest its involvement in various neurobiological processes. caymanchem.comredalyc.org However, specific pre-clinical investigations focusing solely on GLEA are limited, and much of the understanding of its potential functions is extrapolated from the broader knowledge of the endocannabinoid system and related NAEs.

Role in Neurotransmission and Synaptic Plasticity in in vitro neuronal models

The endocannabinoid system is a crucial modulator of synaptic transmission and plasticity, primarily through the retrograde signaling of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). redalyc.orgd-nb.inforesearchgate.net These lipid messengers are typically released from postsynaptic neurons upon depolarization and act on presynaptic CB1 receptors to suppress neurotransmitter release, a process known as depolarization-induced suppression of excitation (DSE) or inhibition (DSI). redalyc.orgnih.gov This modulation of synaptic strength is fundamental for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. nih.gov

While GLEA is recognized as a cannabinergic neurotransmitter, its specific role in modulating neurotransmission and synaptic plasticity in in vitro neuronal models has not been extensively elucidated. caymanchem.combertin-bioreagent.com The general framework of endocannabinoid action suggests that GLEA, by binding to presynaptic CB1 receptors, could potentially influence the release of neurotransmitters and thereby participate in the regulation of synaptic strength. However, direct experimental evidence from in vitro neuronal preparations, such as hippocampal or cortical slices, specifically demonstrating the effects of GLEA on synaptic events, is currently lacking in the scientific literature. The functional consequences of its distinct binding affinities for CB1 and CB2 receptors compared to other endocannabinoids also remain to be explored in the context of synaptic function.

Neuroprotective Effects and Neuronal Survival Mechanisms in cell cultures and animal models of injury

The endocannabinoid system is widely recognized for its neuroprotective functions in the context of various insults to the central nervous system. mdpi.com Endocannabinoids and related lipid mediators can exert neuroprotective effects through multiple mechanisms, including the suppression of excitotoxicity, reduction of oxidative stress, and modulation of neuroinflammation. mdpi.com For instance, other N-acylethanolamines like palmitoylethanolamide (B50096) (PEA) have demonstrated neuroprotective properties in models of neurodegenerative diseases and spinal cord injury. mdpi.com

Modulation of Neuroinflammation and Glial Cell Activity (in vitro and in vivo studies)

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key component of many neurological disorders. The endocannabinoid system plays a significant role in regulating neuroinflammatory processes, often exerting anti-inflammatory effects. d-nb.infomdpi.com Activation of cannabinoid receptors, particularly CB2 receptors which are highly expressed on immune cells including microglia, can suppress the production of pro-inflammatory mediators. mdpi.com

Specific research on the direct effects of GLEA on glial cell activity and neuroinflammation is limited. However, studies on related compounds provide some insights. For example, palmitoylethanolamide (PEA) has been shown to control neuroinflammation in in vitro models of co-cultured astrocytes and microglia by attenuating astrocyte activation and reducing the release of pro-inflammatory molecules like nitric oxide, IL-1β, and TNF-α. mdpi.com Furthermore, glial cells are known to be a source of N-acylethanolamides. nih.gov

A study investigating the fatty acid profiles of brain glial cells in neonate rats found that the level of dihomo-gamma-linolenic acid (DGLA), the precursor to GLEA, was negatively correlated with arachidonic acid in the phosphatidylethanolamine (B1630911) fraction of these cells. nih.gov This suggests a potential interplay between the precursors of different endocannabinoids within glial cells, which could have implications for the balance of pro- and anti-inflammatory lipid mediators. The higher binding affinity of GLEA for the CB2 receptor compared to the CB1 receptor suggests a potential for more pronounced immunomodulatory effects, a hypothesis that awaits direct experimental validation in the context of neuroinflammation. caymanchem.com

Influence on Cognitive Function and Behavioral Phenotypes in animal models

The endocannabinoid system is deeply involved in the regulation of cognitive processes, including learning, memory, and emotional behavior. redalyc.orgnih.gov These effects are largely mediated by the activation of CB1 receptors in brain regions critical for cognition, such as the hippocampus, prefrontal cortex, and amygdala. redalyc.org

There are no direct studies investigating the influence of exogenously administered GLEA on cognitive function or behavioral phenotypes in animal models. However, a clinical study in patients with coronary artery disease found that lower serum levels of dihomo-γ-linolenic acid (DGLA), the precursor to GLEA, were associated with mild cognitive impairment. nih.gov While this is a correlational finding in humans, it suggests that the metabolic pathway leading to GLEA may be relevant for cognitive health.

In a broader context, a 3-year Mediterranean diet intervention study found that changes in the plasma concentrations of various endocannabinoids and N-acylethanolamines, including GLEA (referred to as DGLEA in the study), were associated with cognitive changes in a sex- and APOE-dependent manner in older adults with metabolic syndrome. nih.gov These findings hint at a potential role for GLEA in the complex interplay between diet, metabolism, and cognitive function. However, controlled preclinical studies in animal models are necessary to establish a causal relationship and to characterize the specific cognitive and behavioral effects of GLEA.

Immunomodulatory and Anti-Inflammatory Effects

The endocannabinoid system is a well-established regulator of immune responses and inflammation. mdpi.com Cannabinoid receptors, particularly CB2 receptors, are abundantly expressed on various immune cells, and their activation can modulate immune cell function and the production of inflammatory mediators. mdpi.com

Regulation of Cytokine and Chemokine Production in immune cells and animal models of inflammation

Cytokines and chemokines are key signaling molecules that orchestrate inflammatory responses. The regulation of their production is a critical aspect of immune homeostasis. Emerging evidence suggests that GLEA may play a role in this regulatory network, although the findings appear to be context-dependent.

A study involving young adults with a history of alcohol binge drinking reported that elevated plasma levels of dihomo-gamma-linolenoyl ethanolamide (DGLEA) were positively correlated with the mRNA expression of pro-inflammatory markers in peripheral blood mononuclear cells (PBMCs). hmdb.ca These markers included toll-like receptor 4 (TLR4), pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), and the chemokine monocyte chemoattractant protein-1 (MCP-1). hmdb.ca

In contrast, a study in an animal model of bovine respiratory syncytial virus infection in calves showed a negative correlation between the levels of homo-gamma-linolenoyl ethanolamide (DGLEA) and gene clusters associated with Th1 cell cytokine production. This suggests a potential anti-inflammatory or immunomodulatory role in the context of a viral infection.

These seemingly contradictory findings highlight the complexity of GLEA's immunomodulatory functions, which may vary depending on the specific inflammatory context, the species, and the cell types involved. Further in vitro studies using isolated immune cells and various inflammatory stimuli are required to precisely define the direct effects of GLEA on cytokine and chemokine production and to elucidate the underlying molecular mechanisms.

Table 1: Summary of Pre-Clinical Findings on Gamma-Linolenoyl Ethanolamide (GLEA) and Related Compounds This table is interactive. Click on the headers to sort.

| Area of Investigation | Model System | Compound Studied | Key Findings | Reference(s) |

|---|---|---|---|---|

| Receptor Binding | Recombinant human receptors | This compound (GLEA) | Binds to CB1 (Ki = 857 nM) and CB2 (Ki = 598 nM) receptors. | caymanchem.commedchemexpress.com |

| Neurobiology | Human serum (clinical study) | Dihomo-γ-linolenic acid (DGLA) | Lower serum levels associated with mild cognitive impairment. | nih.gov |

| Neurobiology | Neonate rat brain glial cells | Dihomo-γ-linolenic acid (DGLA) | Negatively correlated with arachidonic acid levels in phosphatidylethanolamine. | nih.gov |

| Immunomodulation | Human peripheral blood mononuclear cells (clinical study) | Dihomo-gamma-linolenoyl ethanolamide (DGLEA) | Positive correlation with mRNA of pro-inflammatory cytokines (IL-1β, IL-6) and chemokines (MCP-1). | hmdb.ca |

| Immunomodulation | Calves with viral infection (animal model) | Homo-gamma-linolenoyl ethanolamide (DGLEA) | Negative correlation with Th1 cell cytokine production gene clusters. | |

Modulation of Immune Cell Migration, Proliferation, and Activation (in vitro and in vivo)

While direct experimental evidence detailing the specific effects of this compound on immune cells is limited, studies on related N-acylethanolamines (NAEs) and the broader endocannabinoid system provide a framework for its potential immunomodulatory roles. The endocannabinoid system is a known regulator of immune function, influencing processes such as immune cell migration, proliferation, and activation. news-medical.netmdpi.com

Pre-clinical investigations have shown that endocannabinoids can suppress various functions of the immune system. plos.org This includes innate responses, the presentation of antigens, production of inflammatory cytokines, and the activation and migration of inflammatory cells. plos.org For instance, the endocannabinoid anandamide has been shown to not significantly alter basal or IL-2-stimulated T-cell proliferation or their differentiation into regulatory T-cells. realmofcaring.org

Pathway analyses from studies on related compounds suggest a potential role for NAEs in immune cell function. In a study examining lipid mediators in the bovine corpus luteum, levels of dihomo-γ-linolenoyl ethanolamide, a structurally similar NAE, were observed to change throughout the estrous cycle. frontiersin.orgfrontiersin.org Pathway analysis of these changes predicted an involvement in the activation and migration of immune cells. frontiersin.org Another study utilizing Mendelian randomization identified a suggestive causal relationship between linoleoyl ethanolamide levels and lung adenocarcinoma, a process intricately linked with immune cell activity. nih.gov

The general understanding is that the endocannabinoid system, to which this compound belongs, plays a role in modulating immune responses. news-medical.net However, the precise contribution of this compound to the migration, proliferation, and activation of specific immune cell populations remains an area for future investigation.

Contribution to the Resolution of Inflammation Pathways

The resolution of inflammation is an active and highly regulated process essential for restoring tissue homeostasis following injury or infection. N-acylethanolamines (NAEs), as a class of lipid mediators, are recognized for their contribution to anti-inflammatory and pro-resolving pathways. nih.govresearchgate.net While direct research on this compound's role in inflammation resolution is not extensively documented, the activities of other well-studied NAEs offer significant insights into its potential functions.

NAEs such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) are known to exert anti-inflammatory effects. nih.govnih.govmdpi.com PEA, for example, has demonstrated anti-inflammatory actions in various preclinical models, often mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). nih.govjneuropsychiatry.orgmdpi.com The activation of such receptors can lead to a downstream cascade of events that dampen inflammatory responses. jneuropsychiatry.org The endocannabinoid system, in general, is implicated in the resolution of neuroinflammation and the regulation of inflammatory pain. nih.govlongdom.org

The production of NAEs is often triggered by physiological and pathological stimuli, and they act to restore cellular homeostasis. jneuropsychiatry.orgnih.gov For instance, some NAEs can down-modulate the activation of immune cells like mast cells and microglia, which are key players in the inflammatory process. jneuropsychiatry.org Given that this compound is a member of the NAE family, it is plausible that it contributes to the complex network of lipid mediators that actively resolve inflammation. However, specific studies are required to delineate its precise mechanisms of action and its efficacy in promoting the resolution of inflammation.

Metabolic Regulation and Energy Homeostasis

Modulation of Adipogenesis and Lipogenesis in cellular models

The endocannabinoid system and related N-acylethanolamines (NAEs) are recognized as important modulators of energy balance and lipid metabolism, including the processes of adipogenesis (the formation of adipocytes) and lipogenesis (the synthesis of fats). nih.govunica.it While direct studies on this compound in cellular models of adipogenesis and lipogenesis are scarce, research on other NAEs provides a basis for its potential involvement.

Studies have shown that different NAEs can have varied effects on these processes. For example, arachidonoylethanolamide (AEA), a primary endocannabinoid, has been shown to promote adipocyte differentiation and lipogenesis, partly by stimulating cannabinoid receptor 1 (CB1), which can lead to the overexpression of the key adipogenic transcription factor, peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov In contrast, oleoylethanolamide (OEA) has been reported to produce opposite effects on lipogenesis. nih.gov

The differentiation of adipocytes is often accompanied by changes in the cellular levels of NAEs. For instance, in one study, adipocyte differentiation was associated with a significant decrease in the levels of palmitoylethanolamide (PEA), while OEA levels remained unchanged. nih.gov This suggests a complex and specific regulation of NAEs during the process of adipocyte formation. The activation of cannabinoid receptors is known to influence adipogenesis and lipogenesis-induced lipid accumulation in fat cells. embopress.org

Given that this compound is part of the NAE family, it is plausible that it also plays a role in the intricate regulation of adipogenesis and lipogenesis. However, dedicated in vitro studies using cellular models are necessary to determine its specific effects and mechanisms of action on these fundamental metabolic processes.

Interactions with Glucose Uptake and Insulin (B600854) Signaling Pathways (in vitro studies)

The endocannabinoid system is increasingly recognized for its significant role in regulating glucose metabolism and insulin signaling, processes that are fundamental to maintaining energy homeostasis. physiology.org Dysregulation of this system has been linked to conditions such as insulin resistance. While direct in vitro studies focusing specifically on the interaction of this compound with glucose uptake and insulin signaling pathways are limited, the broader context of N-acylethanolamine (NAE) and endocannabinoid research offers potential insights.

In vitro studies on other NAEs have begun to unravel these complex interactions. For example, some NAEs are known to interact with receptors like the transient receptor potential vanilloid 1 (TRPV1), which has been shown to regulate glucose metabolism. physiology.org Furthermore, certain N-acyl taurines, which are structurally related to NAEs and also degraded by the enzyme fatty acid amide hydrolase (FAAH), have been demonstrated to improve glucose homeostasis and insulin sensitivity in preclinical models. pnas.org These effects were partly attributed to the stimulation of glucagon-like peptide-1 (GLP-1) secretion, a key hormone in glucose regulation. pnas.org

The activation of cannabinoid receptors, the primary targets of endocannabinoids like anandamide, can influence glucose transport in tissues such as skeletal muscle. physiology.org While this compound is considered an endocannabinoid-like compound, its specific affinity for and activation of these receptors and the downstream consequences on insulin signaling pathways have not been fully elucidated in vitro. Therefore, while the endocannabinoid system is clearly implicated in glucose regulation, the specific role of this compound within this system remains an important area for future research.

Cardiovascular System Involvement

Mechanisms of Vasorelaxation in isolated vascular preparations

The vascular effects of N-acylethanolamines (NAEs) have been a subject of significant research, with many compounds in this class exhibiting vasorelaxant properties in isolated vascular preparations. While direct and extensive studies on the mechanisms of vasorelaxation for this compound are not widely available, the actions of structurally related NAEs provide a strong basis for its potential cardiovascular effects.

Studies on other NAEs, such as anandamide (AEA) and oleoylethanolamide (OEA), have demonstrated that they can induce vasorelaxation through various mechanisms. nih.govnih.gov These mechanisms are often dependent on the presence of a functional endothelium. physiology.org For instance, the vasorelaxant effects of OEA in rat isolated mesenteric arteries have been shown to be sensitive to the removal of the endothelium and the inhibition of sensory nerve activity. nih.gov

One proposed mechanism for NAE-induced vasorelaxation involves the activation of cannabinoid receptors, although non-CB1/CB2 receptor pathways are also implicated. caymanchem.com Some NAEs may act on the putative abnormal-cannabidiol receptor located on endothelial cells. oup.com Furthermore, the metabolism of NAEs by enzymes such as fatty acid amide hydrolase (FAAH) can lead to the formation of arachidonic acid, which can then be converted to vasodilatory eicosanoids, contributing to the relaxation of blood vessels. physiology.org Another potential mechanism is the activation of ion channels, such as calcium-activated potassium channels (KCa), which leads to hyperpolarization and relaxation of vascular smooth muscle. oup.com

It has been noted that N-dihomo-γ-linolenoyl ethanolamine (B43304), a compound closely related to this compound, can bind to cannabinoid receptors, suggesting a potential for similar interactions. caymanchem.com Given the established vasorelaxant properties of the NAE family, it is highly probable that this compound also possesses vascular activity. However, detailed investigations into its specific mechanisms of action in isolated vascular preparations are required for confirmation.

Modulation of Cardiac Function in ex vivo and in vivo animal models

Preclinical studies suggest that dihomo-gamma-linolenoyl ethanolamide (DGLEA) is involved in cardiovascular regulation, with its plasma concentrations being altered in animal models of cardiac dysfunction.

In a study involving spontaneously hypertensive rats (SHR), a well-established animal model for primary hypertension, chronic administration of cannabidiol (B1668261) was found to significantly decrease the plasma levels of both DGLEA (-39%) and a related compound, homo-γ-linolenyl ethanolamide (HEA) (-23%). mdpi.com This modulation of DGLEA levels in a model of cardiovascular disease points to its potential role within the complex signaling networks that govern cardiac function. mdpi.com

Further evidence comes from research on the metabolic precursors of DGLEA. Dihomo-gamma-linolenic acid (DGLA), the direct precursor to DGLEA, is metabolized into compounds that can exert effects on blood vessels. researchgate.net Specifically, studies have reported that dihomo-metabolites of fatty acids can induce vasorelaxation in coronary arteries by activating K+ channels in the smooth muscle of the vessel wall. researchgate.net While this effect is attributed to the precursor acid, it suggests a plausible mechanism through which its derivatives, like DGLEA, could influence cardiac hemodynamics.

Table 1: Modulation of Dihomo-gamma-linolenoyl ethanolamide (DGLEA) in Animal Models with Cardiovascular Conditions

| Animal Model | Condition | Intervention | Observed Effect on DGLEA/HEA Levels | Reference |

|---|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Primary Hypertension | Chronic Cannabidiol (10 mg/kg) | Decreased plasma levels of DGLEA (-39%) and HEA (-23%) | mdpi.com |

| Wistar-Kyoto (WKY) Rat | Normotensive Control | Chronic Cannabidiol (10 mg/kg) | No significant change in plasma DGLEA or HEA | mdpi.com |

Gastrointestinal Tract Physiology

The endocannabinoid system is a key regulator of gastrointestinal function, influencing motility, secretion, and inflammation. researchgate.netbioscientifica.com As an identified agonist for cannabinoid receptors, dihomo-gamma-linolenoyl ethanolamide (DGLEA) is implicated in these regulatory processes. researchgate.netmedchemexpress.comcaymanchem.com

Animal studies have established that activation of cannabinoid receptor 1 (CB1) in the gastrointestinal tract leads to a reduction in gut motility. bioscientifica.com DGLEA has been identified as an agonist that binds to both human recombinant CB1 and CB2 receptors, suggesting it can participate in the cannabinoid-mediated control of intestinal transit. medchemexpress.comcaymanchem.comscholaris.ca The endocannabinoid system, in general, is known to decrease satiety and gastrointestinal motility in animal studies. bioscientifica.com While direct experiments administering GLEA or DGLEA to assess gut motility in animal models are not extensively detailed, its role as a cannabinoid agonist provides a strong basis for its involvement. researchgate.netscholaris.ca

In vitro models and correlational studies suggest a complex role for DGLEA in modulating intestinal inflammation and barrier function. The inflammatory cytokine interferon-gamma (IFNγ), known to disrupt intestinal barrier function, has been shown to increase the levels of various N-acylethanolamines in T84 human colon carcinoma cell monolayers, a model for the intestinal epithelium. nih.gov This finding suggests that NAEs like GLEA and DGLEA are mobilized during inflammatory events in the gut. nih.gov

Further studies using in vitro models have quantified the interaction of these lipids with intestinal cells. An in silico assessment predicted a Caco-2 permeability value of -5.147 for DGLEA, indicating its potential to cross the intestinal epithelial barrier. bidd.group Caco-2 cells are a standard model for studying intestinal barrier integrity. dovepress.com